APC-300
Description
This highlights a critical limitation: the available sources focus on machine learning architectures (e.g., Transformers, BERT), academic writing guidelines, and generic protocols for comparing compounds . For a valid scientific comparison, peer-reviewed studies or technical reports detailing APC-300’s chemical structure, synthesis, and applications would be required. Without such data, constructing a meaningful comparison violates academic rigor .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APC300; APC-300; APC 300 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodological Framework
While APC-300-specific data are absent, the evidence outlines principles for comparative analyses in chemistry and toxicology. Below is a generalized framework based on these guidelines:
Table 1: Criteria for Compound Comparison
| Property | This compound | Compound X | Compound Y | Source Requirements |
|---|---|---|---|---|
| Molecular Structure | N/A | N/A | N/A | NMR/X-ray crystallography data |
| Synthesis Pathway | N/A | N/A | N/A | Peer-reviewed protocols |
| Toxicity Profile | N/A | N/A | N/A | In vitro/in vivo studies |
| Functional Applications | N/A | N/A | N/A | Industrial or clinical trials |
| Stability Under Conditions | N/A | N/A | N/A | Accelerated degradation studies |
Note: This table adheres to formatting standards for scientific papers, emphasizing clarity and reproducibility .
Critical Analysis of Evidence Limitations
The provided materials lack:
Chemical Specificity: No structural or functional data on this compound or analogs.
Experimental Data : Absence of toxicity, efficacy, or mechanistic studies .
For a valid comparison, authors must:
- Use primary literature (e.g., journals like Analytical Chemistry or Toxicology and Applied Pharmacology) .
- Include reproducible methodologies and statistical validation .
- Disclose conflicts of interest and funding sources .
Recommendations for Future Research
Literature Review : Prioritize databases like PubMed, SciFinder, or Reaxys for this compound-related studies.
Experimental Validation : Conduct comparative assays (e.g., LC-MS for purity, IC50 for efficacy) .
Adherence to Guidelines: Follow IUPAC nomenclature and ACS-style reporting .
Preparation Methods
Reaction Pathway
-
Starting Material : 3-(4-Methylphenyl)propanoic acid or its amine derivative (e.g., 3-(4-methylphenyl)propylamine).
-
Acylation Agent : Acetic anhydride or acetyl chloride.
-
Conditions :
-
Base : Pyridine or triethylamine to neutralize HCl.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : Room temperature to reflux.
-
Example Reaction Table
| Parameter | Value/Description |
|---|---|
| Substrate | 3-(4-Methylphenyl)propylamine |
| Acylating Agent | Acetic anhydride |
| Base | Pyridine |
| Solvent | DCM |
| Reaction Time | 6–12 hours |
| Yield | ~85% (theoretical) |
Key Steps :
-
Activation : The amine reacts with acetic anhydride to form an acetylated intermediate.
-
Workup : The reaction mixture is quenched with water, extracted with organic solvent, and purified via crystallization or chromatography.
Enzymatic Resolution of Racemic Mixtures
For enantiomerically pure APC-300, enzymatic resolution is employed. This method resolves racemic mixtures of N-acetyl amino acids, leveraging stereoselective enzymes.
Process Overview
-
Substrate : Racemic N-acetyl-3-(4-methylphenyl)propanoic acid.
-
Enzyme : Specific hydrolases (e.g., lipases or acylases) that selectively hydrolyze one enantiomer.
-
Conditions :
-
pH : Neutral to slightly alkaline.
-
Temperature : 25–40°C.
-
Solvent : Aqueous buffer or organic-aqueous mixtures.
-
Resolution Workflow
| Step | Action | Outcome |
|---|---|---|
| 1 | Enzymatic hydrolysis of L-form | L-form converted to free acid |
| 2 | Separation via filtration | L-acid isolated; D-acetyl remains |
| 3 | Racemization of D-acetyl form | Recycled to racemic mixture |
Advantages :
Step-Up Reaction via Nitrile Hydrolysis
For constructing the propanoic acid backbone, nitrile hydrolysis is a viable route. This method introduces a carbon step-up via nitrile intermediates.
Synthetic Route
-
Starting Material : 3-(4-Methylphenyl)propanenitrile.
-
Hydrolysis Conditions :
-
Reagent : NaOH (3M) in aqueous media.
-
Temperature : 100–105°C.
-
Time : 8–10 hours.
-
Reaction Table
| Parameter | Value/Description |
|---|---|
| Substrate | 3-(4-Methylphenyl)propanenitrile |
| Reagent | NaOH (3M) |
| Solvent | Water |
| Temperature | 100–105°C |
| Yield | 92% (HPLC purity: 98%) |
Post-Synthesis :
-
Acidification : HCl to pH 2.0–3.0.
-
Extraction : Toluene or ethyl acetate.
Alternative Routes and Precursor Synthesis
Synthesis of 3-(4-Methylphenyl)propanoic Acid
The core propanoic acid moiety is synthesized via Step-Up reactions or Friedel-Crafts acylation .
Friedel-Crafts Acylation
| Step | Description | Conditions |
|---|---|---|
| 1 | Acyl chloride formation | PCl5, P2O5 |
| 2 | Friedel-Crafts acylation of toluene | AlCl3, CH3COCl |
| 3 | Oxidation to carboxylic acid | KMnO4, H2SO4 |
Acetylation of 3-(4-Methylphenyl)propylamine
For direct acetylation, 3-(4-methylphenyl)propylamine is acetylated using:
-
Acetic anhydride : 1:1 molar ratio, pyridine as base.
-
Acetyl chloride : 1:1 molar ratio, THF solvent.
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Challenges and Optimization Strategies
Racemization Control
During acylation, racemization of the α-carbon can occur due to base-induced enolization. Strategies to mitigate this include:
Solubility and Purification
This compound exhibits low water solubility (<1 mg/mL), complicating purification. Solutions include:
-
Crystallization : n-Hexane or ethyl acetate.
-
Column chromatography : Reverse-phase C18 with methanol/water gradients.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Enantiomeric Excess |
|---|---|---|---|
| Direct Acylation | 85–90 | 95–98 | Racemic |
| Enzymatic Resolution | 70–80 | >99 | >95% (L or D) |
| Nitrile Hydrolysis | 90–92 | 98 | Racemic |
Notes :
Q & A
Q. How should researchers address ethical considerations in this compound studies involving hazardous materials?
- Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, waste disposal). Disclose risks in manuscripts and obtain informed consent for collaborative data sharing. Reference guidelines like ACS Chemical Health & Safety .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
